molecular formula C11H18N2O5 B1651857 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate CAS No. 1351643-19-0

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate

Cat. No. B1651857
CAS RN: 1351643-19-0
M. Wt: 258.27
InChI Key: ICNQROJPRTYIOB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The exact mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is not fully understood. However, it has been found to have significant binding affinity for certain receptors, including the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This suggests that 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate may have potential applications in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate has significant effects on the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. This suggests that this compound may have potential applications in the treatment of various neurological disorders, including depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate in lab experiments is its high binding affinity for certain receptors, which makes it a useful tool for studying the mechanisms of these receptors. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate. One possible direction is the development of new drugs based on this compound for the treatment of neurological disorders, including addiction and depression. Another possible direction is the study of the mechanisms of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.

Scientific Research Applications

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. This compound has been found to have significant binding affinity for certain receptors, such as the dopamine D3 receptor, and has been studied as a potential treatment for various neurological disorders, including schizophrenia and drug addiction.

properties

IUPAC Name

1-cyclopropyl-2-piperazin-1-ylethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2H2O4/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;3-1(4)2(5)6/h8,10H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNQROJPRTYIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2CCNCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351643-19-0
Record name Ethanone, 1-cyclopropyl-2-(1-piperazinyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351643-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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